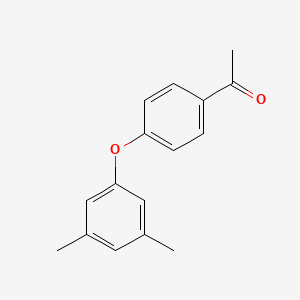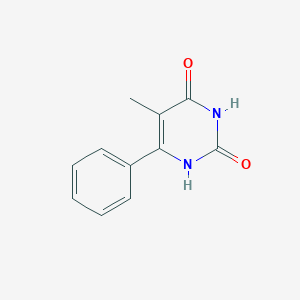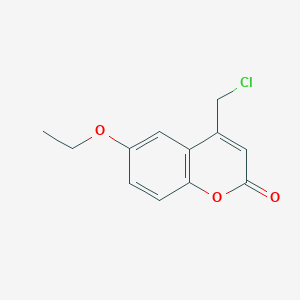
4-(chloromethyl)-6-ethoxy-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include information about the compound’s appearance and odor.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis.Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include details about the reaction conditions, products, and mechanisms.Physical And Chemical Properties Analysis
This involves measuring properties like the compound’s melting point, boiling point, solubility, and stability. It may also include details about the compound’s reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis Methods
4-(chloromethyl)-6-ethoxy-2H-chromen-2-one has been explored in various synthetic methods. For instance, Raju et al. (2012) detailed the Wittig homologation of 2-(chloromethyl)-2H-chromen-2-ol derivatives, providing a new synthesis method for substituted 2,3-dihydrobenzoxepine-4-carboxylates (Raju, Saidachary, & Kumar, 2012). Additionally, Boominathan et al. (2011) described an efficient, one-pot multicomponent synthesis of 4H-chromene derivatives, emphasizing the atom economical aspect of the process (Boominathan, Nagaraj, Muthusubramanian, & Krishnakumar, 2011).
Structural Characterization
The compound's structural characteristics have been a focus in several studies. Manolov, Morgenstern, and Hegetschweiler (2012) determined the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, providing insights into its molecular arrangement (Manolov, Morgenstern, & Hegetschweiler, 2012).
Chemical Reactions and Modifications
Various chemical reactions involving 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one and its derivatives have been studied. For example, Koblik, Suzdalev, and Dorofeenko (1982) investigated the interphase-catalyzed reactions of chromenes, including those containing ethoxy substituents, with dihalocarbenes (Koblik, Suzdalev, & Dorofeenko, 1982). Furthermore, Graham and Doyle (2012) described a nickel-catalyzed cross-coupling of chromene acetals and boronic acids, illustrating the versatility of these compounds in synthetic chemistry (Graham & Doyle, 2012).
Potential Biological Applications
Though there's limited specific research on the biological applications of 4-(chloromethyl)-6-ethoxy-2H-chromen-2-one, related chromene compounds have shown potential. For instance, El Azab, Youssef, and Amin (2014) synthesized novel 2H-Chromene derivatives and assessed their biological activities, highlighting their antimicrobial potential (El Azab, Youssef, & Amin, 2014).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound. It may include details about the compound’s toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves discussing potential future research directions. It may include ideas for new synthesis methods, applications, or studies to further understand the compound’s properties and effects.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-6-ethoxychromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-2-15-9-3-4-11-10(6-9)8(7-13)5-12(14)16-11/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPQQESJVUOZBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=O)C=C2CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649292 |
Source


|
| Record name | 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-6-ethoxy-2H-chromen-2-one | |
CAS RN |
933916-95-1 |
Source


|
| Record name | 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933916-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-6-ethoxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

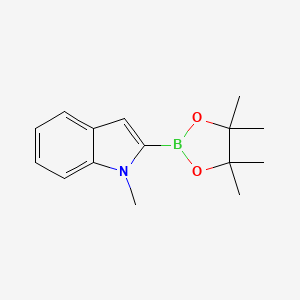
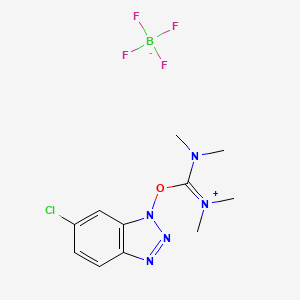
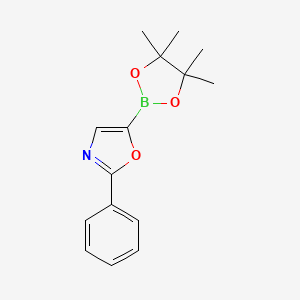
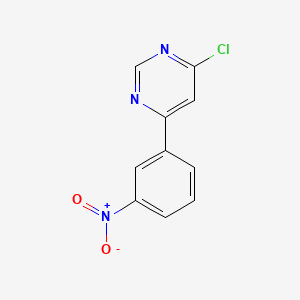
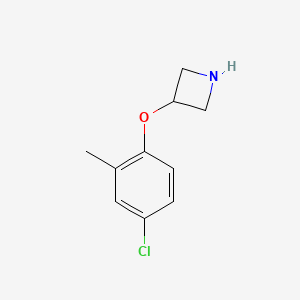
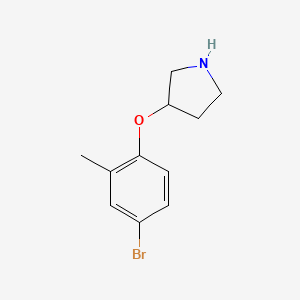


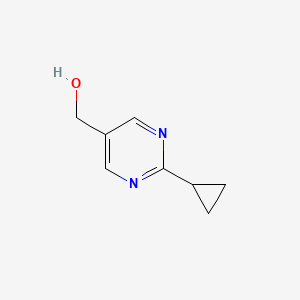
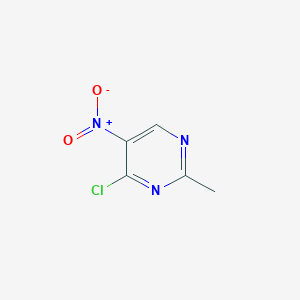
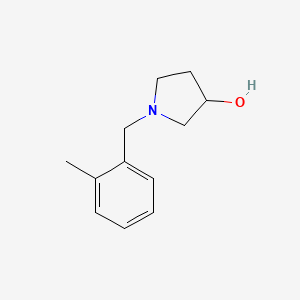
![3-chloro-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B1360939.png)
